molecular formula C13H11N3O4S2 B590001 Tenoxicam-d4 CAS No. 1329834-60-7

Tenoxicam-d4

Cat. No.: B590001
CAS No.: 1329834-60-7
M. Wt: 341.4 g/mol
InChI Key: LZNWYQJJBLGYLT-UCSNGBFQSA-N
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Mechanism of Action

The anti-inflammatory effects of tenoxicam may result from the inhibition of the enzyme cycooxygenase and the subsequent peripheral inhibition of prostaglandin synthesis . As prostaglandins sensitize pain receptors, their inhibition accounts for the peripheral analgesic effects of tenoxicam .

Safety and Hazards

Tenoxicam-d4 should be used only for scientific research and development. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenoxicam-d4 involves the incorporation of deuterium atoms into the tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol during the reaction . The reaction conditions typically involve heating the reaction mixture to facilitate the incorporation of deuterium atoms into the tenoxicam structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tenoxicam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tenoxicam-d4

This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool for understanding the pharmacokinetics and metabolic pathways of tenoxicam .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tenoxicam-d4 involves the incorporation of four deuterium atoms into the Tenoxicam molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl acetate", "sodium borohydride", "deuterium oxide", "sodium hydroxide", "thionyl chloride", "2-amino-5-methylthiazole", "acetic anhydride", "triethylamine", "dimethylformamide", "sodium carbonate", "methanol", "hydrochloric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using sodium borohydride in deuterium oxide", "Step 2: Conversion of 4-chloro-3-aminobenzoic acid to 4-chloro-3-nitrobenzoyl chloride using thionyl chloride", "Step 3: Coupling of 4-chloro-3-nitrobenzoyl chloride with 2-amino-5-methylthiazole in the presence of triethylamine and dimethylformamide to form Tenoxicam", "Step 4: Acetylation of Tenoxicam with acetic anhydride and triethylamine to protect the amine group", "Step 5: Deuterium exchange of the protected Tenoxicam using deuterium oxide and sodium hydroxide", "Step 6: Deprotection of the acetyl group using sodium carbonate and methanol", "Step 7: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 8: Purification of Tenoxicam-d4 by recrystallization from methanol using potassium hydroxide as a base" ] }

CAS No.

1329834-60-7

Molecular Formula

C13H11N3O4S2

Molecular Weight

341.4 g/mol

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D

InChI Key

LZNWYQJJBLGYLT-UCSNGBFQSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=CS3)S(=O)(=O)N2C)O)[2H])[2H]

SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3

Synonyms

4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide;  Alganex-d4;  Dolmen-d4;  Epicotil-d4;  Liman-d4;  Mobiflex-d4;  Oxamen-L-d4;  Rexalgan-d4;  Ro 12-0068-d4;  Soral-d4;  Tilatil-d4;  Tilcotil-d4; 

Origin of Product

United States

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